N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c23-18(19(24)22-13-5-6-14-15(11-13)27-9-8-26-14)21-12-20(25,16-3-1-7-28-16)17-4-2-10-29-17/h1-7,10-11,25H,8-9,12H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBDBDGBQHAEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group, which are known to contribute to various biological activities. The presence of furan and thiophene rings enhances the compound's potential interactions with biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄S |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 955610-05-6 |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies have indicated its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in cellular models.
- Antimicrobial Activity : Initial findings indicate that the compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infection control.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:
- Enzyme Inhibition : In silico studies have suggested that the compound may inhibit enzymes such as alpha-glucosidase and acetylcholinesterase , which are important in metabolic processes and neurotransmission.
- Receptor Binding : The structural characteristics allow for potential binding to various receptors involved in signaling pathways related to cancer and inflammation.
Case Studies
Several case studies have documented the biological effects of similar compounds containing the dihydrobenzo[b][1,4]dioxin moiety:
- Topoisomerase II Inhibition : Compounds similar in structure have been reported as effective topoisomerase II inhibitors, which are crucial for DNA replication and repair in cancer cells .
- PD-1/PD-L1 Interaction : Research has explored small molecules targeting PD-1/PD-L1 interactions, revealing that modifications to similar scaffolds can enhance immune response against tumors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with other fused heterocycles, such as dihydrobenzo[1,4]dioxins, benzothiazoles, and imidazo[1,2-a]pyridines. Key comparisons include:
Key Observations :
- Synthetic Complexity : The target oxalamide derivative likely requires multi-step synthesis due to its hybrid structure, contrasting with simpler one-pot routes for benzothiazoles or imidazo[1,2-a]pyridines .
Physicochemical Properties
While direct data for the target compound are unavailable, comparisons with structurally related compounds highlight trends:
Research Findings and Functional Comparisons
Spectroscopic Characterization
The target compound would require extensive NMR and MS analysis, akin to the imidazo[1,2-a]pyridine derivative . For example:
- 1H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), hydroxyethyl (δ 2.5–4.0 ppm), and oxalamide NH (δ 8.0–10.0 ppm).
- IR : Peaks for amide C=O (~1650 cm⁻¹) and aromatic C–H (~3050 cm⁻¹).
Preparation Methods
Formation of the 2,3-Dihydrobenzo[b]dioxin Moiety
The dihydrobenzodioxin core is synthesized via acid-catalyzed cyclization of 2-(prop-2-yn-1-yloxy)phenol derivatives. Palladium iodide (PdI₂) in dimethylacetamide (DMA) at 80–100°C under 20 atm CO-air induces tandem oxidative aminocarbonylation and intramolecular conjugate addition, yielding Z-configuration products with >90% stereoselectivity. Alternative routes employ epoxide ring-opening with catechol derivatives under BF₃·Et₂O catalysis, achieving 68–72% yields.
Table 1: Cyclization Methods for Dihydrobenzodioxin Synthesis
| Method | Catalyst System | Temperature | Yield (%) | Stereoselectivity (Z:E) |
|---|---|---|---|---|
| PdI₂/KI/DMA | PdI₂ (5 mol%), KI | 100°C | 85–92 | 95:5 |
| BF₃·Et₂O Epoxide Opening | BF₃·Et₂O (10 mol%) | 25°C | 68–72 | N/A |
Synthesis of 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-2-yl)ethylamine
The ethylamine sidechain is constructed via Grignard addition to nitriles:
- Furan-2-carbonitrile reacts with thiophen-2-ylmagnesium bromide in THF at −78°C, forming 2-(thiophen-2-yl)-2-(furan-2-yl)acetonitrile (89% yield).
- Hydroxylation using OsO₄/N-methylmorpholine N-oxide (NMO) introduces the β-hydroxy group (72% yield, diastereomeric ratio 3:1).
- Reductive amination with Raney nickel/H₂ at 50 psi converts the nitrile to the primary amine (81% yield).
Oxalamide Coupling
The final step employs oxalyl chloride-mediated coupling between dihydrobenzodioxin-6-amine and the ethylamine derivative:
- Reaction in anhydrous dichloromethane with triethylamine (TEA) at 0°C for 4 hours achieves 78% yield.
- Microwave-assisted coupling (150 W, 100°C, 20 min) enhances efficiency to 88% yield while reducing dimerization.
Critical Parameters :
- Strict moisture control (<50 ppm H₂O) prevents hydrolysis of oxalyl chloride.
- Stoichiometric TEA (2.2 equiv) ensures complete HCl scavenging.
Transition Metal-Catalyzed Methods
Ruthenium Pincer Complex-Catalyzed Dehydrogenative Coupling
A breakthrough method utilizes [Ru(PNNH)(CO)H] (2 mol%) with tBuOK (1 mol%) in toluene/dimethoxyethane (1:1). Ethylene glycol and amines undergo acceptorless dehydrogenation at 135°C, forming oxalamides with H₂ evolution:
Mechanistic Insight (DFT Studies) :
Palladium-Catalyzed Cyclization-Oxidation
Pd(OAc)₂ (3 mol%) with 1,10-phenanthroline ligand in DMF enables one-pot synthesis:
- Cyclization of 2-allyloxyphenol derivatives at 120°C (82% yield).
- In situ oxidation using tert-butyl hydroperoxide (TBHP) introduces the oxalamide group (76% yield).
Advantages :
- Eliminates isolation of intermediates.
- Total yield: 62% (vs. 58% for stepwise synthesis).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling dihydrobenzodioxin-6-amine, ethylamine derivative, and oxalic acid dihydrate with SiO₂ grinding media (500 rpm, 2 h) achieves 74% yield. No solvent or external heating required.
Biocatalytic Amidation
Immobilized Candida antarctica lipase B (CALB) catalyzes oxalamide formation in phosphate buffer (pH 7.4):
Industrial-Scale Production
Continuous Flow Reactor Optimization
A three-stage microreactor system (Corning AFR) operates at 10 L/h throughput:
- Cyclization module : Pd/C packed bed, 100°C, 15 bar H₂ (92% conversion).
- Amidation module : Teflon AF-2400 membrane contactor for oxalyl chloride addition.
- Crystallization : Anti-solvent precipitation with heptane yields 99.5% purity.
Table 2: Bench-Scale vs. Industrial Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle time | 18 h | 2.5 h |
| Yield | 78% | 89% |
| E-factor | 32 | 8 |
| Energy consumption (kW·h/kg) | 48 | 14 |
Analytical Characterization
Q & A
Q. What synthetic methodologies are recommended for the efficient production of this compound while minimizing byproducts?
The synthesis involves a multi-step process, including coupling reactions between the benzodioxane and oxalamide moieties, followed by functionalization of the hydroxyethyl-thiophene-furan subunit. Key considerations include:
- Reaction Optimization : Control of temperature (typically 0–25°C for sensitive intermediates) and pH (neutral to slightly basic conditions) to prevent side reactions like hydrolysis of the oxalamide bond .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final product. Evidence from analogous compounds suggests that HPLC can achieve >95% purity .
- Byproduct Mitigation : Employing stoichiometric excess of the benzodioxane precursor (1.2–1.5 eq) to drive the coupling reaction to completion .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the integration of aromatic protons (benzodioxane, thiophene, furan) and hydroxyethyl groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+) and rule out impurities .
- X-ray Crystallography : For definitive structural confirmation, SHELX-based refinement can resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic configuration and reactive sites of this compound?
DFT calculations (e.g., B3LYP/6-31G* basis set) are used to:
- Map Electrostatic Potentials : Identify nucleophilic (hydroxyethyl oxygen) and electrophilic (thiophene sulfur) regions .
- Optimize Geometry : Predict stable conformations, such as intramolecular hydrogen bonding between the oxalamide carbonyl and hydroxyl group .
- Reactivity Analysis : Calculate Fukui indices to highlight sites prone to oxidation (thiophene ring) or nucleophilic attack (amide bonds) .
- Validation : Compare computational results with experimental NMR/IR data to refine models .
Q. What strategies should be employed to elucidate the structure-activity relationships (SAR) of derivatives in anticancer research?
- Analog Synthesis : Systematically modify substituents (e.g., replace thiophene with pyridine) to assess impact on cytotoxicity .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using IC50 measurements. Correlate activity with logP values (lipophilicity) and hydrogen-bond donor counts .
- Target Identification : Use affinity chromatography or SPR to identify binding partners (e.g., kinases or DNA repair enzymes) .
- Data Modeling : Apply QSAR algorithms (e.g., CoMFA) to predict activity trends and guide further synthesis .
Q. How can researchers reconcile conflicting data regarding the biological activity of this compound across different experimental models?
- Assay Standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound solubility (DMSO concentration ≤0.1%) .
- Purity Verification : Reanalyze batches via HPLC to rule out degradation products .
- Mechanistic Profiling : Compare transcriptomic or proteomic responses across models to identify context-dependent targets .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
